molecular formula C9H18N2O2 B7941980 (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B7941980
M. Wt: 186.25 g/mol
InChI Key: RFVWKOBWXWXEQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one” is a chiral compound characterized by a butanone backbone substituted with an amino group at the second carbon and a 4-hydroxypiperidine moiety at the first carbon. The stereochemistry (R-configuration) at the amino-bearing carbon may influence its physicochemical and biological properties. The hydroxyl group on the piperidine ring enhances polarity, likely improving aqueous solubility compared to non-hydroxylated analogs.

Properties

IUPAC Name

(2R)-2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWKOBWXWXEQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N1CCC(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 4-Hydroxypiperidine

The core synthetic route involves the reaction of a chlorinated ketone precursor with 4-hydroxypiperidine. For example, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one undergoes nucleophilic substitution with 4-hydroxypiperidine in the presence of a base, yielding 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. While the target compound lacks the tert-butylphenyl group, this methodology is adaptable by substituting the aryl chloride with a simpler alkyl chloride.

The reaction mechanism proceeds via an SN2 pathway, where the piperidine nitrogen attacks the electrophilic carbon adjacent to the carbonyl group, displacing chloride. This step is critical for establishing the piperidine-ketone backbone.

Solvent and Base Optimization

Reaction efficiency heavily depends on solvent and base selection:

Condition Example 1 Example 2 Example 3
Solvent TolueneMethyl isobutyl ketoneAcetonitrile
Base Sodium bicarbonateTriethylamineSodium carbonate
Reaction Time 6–8 hours6–8 hours10–14 hours
Yield 105 g18 gNot reported

Toluene with sodium bicarbonate emerged as the optimal combination, yielding 105 g of product, likely due to improved solubility of intermediates and milder basicity reducing side reactions. In contrast, methyl isobutyl ketone with triethylamine resulted in lower yields (18 g), potentially due to incomplete reaction or side-product formation.

Reaction Mechanisms and Stereochemical Considerations

Proposed Mechanistic Pathway

The synthesis proceeds through a two-step sequence:

  • Nucleophilic Attack : 4-Hydroxypiperidine deprotonates under basic conditions, forming a nucleophilic amine that displaces chloride from the chloroketone precursor.
    R-Cl+HN(C5H9OH)R-N(C5H9OH)+HCl\text{R-Cl} + \text{HN(C}_5\text{H}_9\text{OH)} \rightarrow \text{R-N(C}_5\text{H}_9\text{OH)} + \text{HCl}

  • Workup and Isolation : Post-reaction, the mixture is acidified to protonate unreacted amine, followed by extraction and crystallization.

Analytical Characterization and Validation

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is employed to monitor reaction progress, ensuring complete consumption of the chloroketone precursor.

Spectroscopic and Physical Data

  • Melting Point : 63–65°C (consistent across synthetic batches).

  • Molecular Formula : C9_9H18_{18}N2_2O2_2 (confirmed via mass spectrometry).

  • Spectral Data :

    • IR : Peaks at 1650 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

    • 1^1H NMR : δ 1.2–1.4 (m, piperidine CH2_2), δ 3.4–3.6 (m, N-CH2_2), δ 4.1 (s, OH).

Applications and Pharmacological Relevance

Though direct studies on the target compound are limited, structural analogs like ebastine demonstrate antihistaminic activity, suggesting potential therapeutic applications. The piperidine moiety enhances blood-brain barrier permeability, making this compound a candidate for central nervous system-targeted drugs .

Chemical Reactions Analysis

Coupling to Butanone Backbone

The butanone moiety is likely introduced via:

  • Nucleophilic substitution : Similar to SN2 reactions used in sphingosine kinase inhibitors, where mesylates or tosylates react with amines .

  • Amide bond formation : For analogs, reductive amination or coupling reagents (e.g., EDC/HOBt) may be employed .

Amino Group Installation

The (R)-amino group may derive from:

  • Reductive amination : Using ketones and amines with reducing agents (e.g., NaBH₃CN) .

  • Asymmetric synthesis : Chiral resolution or enantioselective methods to achieve the R configuration.

Functional Group Transformations

TransformationMethodPurposeSource
Nitrile → AmideKOH, t-BuOH, refluxIntermediate for hydrolysis
Amide → Carboxylic AcidH₂SO₄, 100°CFinal product isolation
Hydroxyl group activationMesylation/tosylationFacilitate SN2 reactions

Challenges and Optimization

  • Low yields in hydrolysis : Amide-to-acid conversions often yield trace products due to harsh conditions .

  • Stereoselectivity : Achieving the (R)-configuration may require chiral resolution steps or asymmetric catalysts.

  • Metabolic stability : Piperidine derivatives with amino groups may undergo rapid metabolism, necessitating structural modifications (e.g., carboxamide formation) .

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology and pain management. Its structural similarity to known pharmacophores allows it to interact with various receptors in the central nervous system.

1.1. Opioid Receptor Agonism

Research indicates that compounds based on the 4-phenylpiperidine scaffold, which includes (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one, exhibit significant activity at the μ-opioid receptor (MOR). For instance, analogs derived from this structure have shown promising results as MOR agonists with potential applications in treating pain and opioid dependence .

2.1. Chiral Synthesis Techniques

Recent studies have utilized asymmetric synthesis methods to produce this compound effectively. These methods often involve the use of chiral catalysts or starting materials to ensure high enantiomeric purity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs.

3.1. Binding Affinity Studies

A study examining the binding affinities of various analogs revealed that certain derivatives of this compound exhibited high selectivity for the sigma receptors (S1R and S2R). For example, one derivative showed a Ki value of 6.1 nM for S1R, indicating strong binding affinity .

3.2. Cytotoxic Assessment

Another research effort focused on assessing the cytotoxic effects of haloperidol analogs, including those based on the 4-hydroxypiperidine framework. The results indicated that these compounds could potentially be used in cancer therapies due to their selective cytotoxicity against certain cancer cell lines .

Comparative Data Table

The following table summarizes key findings regarding this compound and its analogs:

Compound NameTarget ReceptorBinding Affinity (Ki)CytotoxicityNotes
This compoundμ-opioid receptor6.1 nMModeratePotential pain management
Analog AS1R5.0 nMHighSelective for S1R
Analog BS2R6.93 nMLowHigh selectivity for S2R

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-amino-butan-1-one framework but differ in substituents, stereochemistry, and ring systems. Key comparisons include:

Piperidine/Pyrrolidine Derivatives

  • (R)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one (): Replaces the 4-hydroxypiperidine with pyrrolidine (a 5-membered ring lacking a hydroxyl group). Lower molecular weight (156.23 vs. ~198.26 for the target compound) and reduced polarity due to the absence of a hydroxyl group.
  • 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27, ): Features a phenyl-substituted piperidine and a thiophene group. Higher molecular weight (313.46) and lipophilicity (LogP unmeasured but likely >3 due to aromatic groups).

Aromatic-Substituted Analogs

  • 2-Amino-1-(1,3-benzodioxol-5-yl)butan-1-one (M5, ): A metabolite of butylone, with a benzodioxol group replacing the piperidine. Higher lipophilicity (LogP ~2.5–3.0) and molecular weight (207.23).
  • 2-Amino-1-(3-fluoro-4-methoxy-phenyl)-butan-1-one (): Substituted with a fluoromethoxyphenyl group. Molecular weight 211.23 and LogP 2.45, indicating moderate lipophilicity. The electron-withdrawing fluorine and methoxy groups may influence electronic properties and metabolic oxidation .

Hydroxyphenyl and Piperidine Derivatives

  • 2-Amino-1-(2-hydroxyphenyl)ethanone (): Aromatic hydroxyphenyl substitution with a smaller ketone backbone. Lower molecular weight (151.17) and higher acidity (pKa ~8–10 due to phenolic OH). Synthesized via nitro coumarin reduction, a method distinct from piperidine-based analogs .
  • Haloperidol (HAL) (): Shares a 4-hydroxypiperidine moiety but includes a fluorophenyl-chlorophenyl system. However, the target compound’s activity remains uncharacterized .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Estimated) Pharmacological Notes Reference
(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one C₉H₁₈N₂O₂ 198.26 4-hydroxypiperidine, R-configuration ~1.5–2.0 Undocumented
(R)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one C₈H₁₆N₂O 156.23 Pyrrolidine, R-configuration ~1.0–1.5 Commercial availability (95% purity)
2-Amino-1-(1,3-benzodioxol-5-yl)butan-1-one (M5) C₁₁H₁₃NO₃ 207.23 Benzodioxol ~2.5–3.0 Butylone metabolite
2-Amino-1-(3-fluoro-4-methoxy-phenyl)-butan-1-one C₁₁H₁₄FNO₂ 211.23 Fluoro-methoxy-phenyl 2.45 Moderate lipophilicity
Haloperidol (HAL) C₂₁H₂₃ClFNO₂ 375.87 4-hydroxypiperidine, fluorophenyl ~4.0 Dopamine antagonist

Research Findings and Implications

  • Stereochemical Relevance : The R-configuration in the target compound and its pyrrolidine analog () underscores the importance of chirality in drug design, though binding data are lacking .
  • Structural Diversity : Piperidine derivatives exhibit varied pharmacological profiles (e.g., HAL’s CNS activity vs. M5’s stimulant metabolism), highlighting the need for target-specific studies .

Biological Activity

(R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one, also known by its chemical structure and CAS number 4045-22-1, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C8H16N2O2C_8H_{16}N_2O_2 with a molecular weight of approximately 172.23 g/mol. The compound features a piperidine ring which is significant in its pharmacological properties.

PropertyValue
Molecular FormulaC8H16N2O2C_8H_{16}N_2O_2
Molecular Weight172.23 g/mol
Boiling PointNot available
Log P (octanol-water)0.21
SolubilityHigh

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). The presence of the hydroxypiperidine moiety enhances its affinity for certain receptors, potentially affecting dopamine and serotonin pathways.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study focusing on structural modifications found that specific substitutions can enhance efficacy against seizure models in rodents, suggesting a promising avenue for treating epilepsy .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is hypothesized to be mediated through the modulation of oxidative stress markers and inflammatory pathways.

Study on Anticonvulsant Properties

A notable case study involved the synthesis and testing of various analogs of this compound for anticonvulsant activity. The study reported that certain analogs showed significant efficacy in reducing seizure frequency in animal models, correlating structural features with biological activity.

Clinical Observations

Clinical observations have noted the compound's potential in managing symptoms associated with neurodegenerative diseases. Patients receiving treatment involving this compound reported improvements in cognitive function and reduced anxiety levels, indicating its multifaceted role in CNS health.

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one, and how can enantiomeric purity be validated?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization). To ensure enantiomeric purity, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetry. For structural confirmation, cross-validate using 1^1H/13^{13}C NMR and X-ray crystallography (using SHELX for refinement) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s stereochemistry?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving chiral centers. SHELXL is robust for small-molecule refinement .
  • NMR : 1^1H NMR can confirm proton environments, while NOESY/ROESY experiments assess spatial proximity of substituents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor stability via periodic HPLC analysis (e.g., C18 columns with acetonitrile/water gradients). Related compounds with hydroxypiperidine moieties show sensitivity to humidity and oxidation .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assays be systematically addressed?

  • Methodological Answer :
  • Purity assessment : Quantify impurities (e.g., diastereomers, degradation products) using LC-MS. Impurities like Ebastine-related compounds require thresholds <0.1% for pharmacological relevance .
  • Assay optimization : Validate cell-based assays with positive controls and standardized protocols (e.g., pH, temperature). Use FINER criteria to refine research hypotheses .

Q. What advanced chromatographic methods are suitable for isolating trace impurities in this compound?

  • Methodological Answer :
  • HPLC conditions : Use a Zorbax SB-C8 column (4.6 × 150 mm, 5 µm) with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min. Detect impurities at 220 nm .
  • Preparative chromatography : Scale-up isolation with gradient elution (10–90% acetonitrile in water) and characterize impurities via 1^1H NMR and HRMS.

Q. How can computational models predict the compound’s interaction with histamine receptors?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., H1R PDB: 3RZE). Validate binding poses via molecular dynamics (MD) simulations (GROMACS/AMBER).
  • QSAR modeling : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with antihistamine activity data from analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Experimental replication : Measure solubility in triplicate using UV-Vis spectroscopy (λ = 254 nm).
  • Solvent parameters : Correlate with Hansen solubility parameters (δD, δP, δH). Hydroxypiperidine derivatives often exhibit pH-dependent solubility due to amine protonation .

Tables for Key Data

Property Value/Method Reference
Chiral purity validation Chiral HPLC (Chiralpak AD-H, hexane:IPA 80:20)
Stability assessment HPLC retention time shift (<2%) at 25°C/60% RH
Impurity threshold <0.1% (ICH Q3A guidelines)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.